Methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate
Overview
Description
Methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a phenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core. This can be achieved through the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thienopyrimidine core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction or protein degradation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
- 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
Uniqueness
Methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thieno[2,3-d]pyrimidine core and the phenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-21(25)16-9-7-14(8-10-16)12-23-13-22-19-17(20(23)24)11-18(27-19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVQMKUYYNUBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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